molecular formula C22H20ClN3O B11453321 7-(2-chlorophenyl)-2-[(2-phenylethyl)amino]-7,8-dihydroquinazolin-5(6H)-one

7-(2-chlorophenyl)-2-[(2-phenylethyl)amino]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11453321
M. Wt: 377.9 g/mol
InChI Key: BDCFJBBSIJNPGA-UHFFFAOYSA-N
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Description

7-(2-CHLOROPHENYL)-2-[(2-PHENYLETHYL)AMINO]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE is a synthetic organic compound that belongs to the quinazolinone family. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-CHLOROPHENYL)-2-[(2-PHENYLETHYL)AMINO]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the 2-chlorophenyl and 2-phenylethylamino groups can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl and amino groups.

    Reduction: Reduction reactions could target the quinazolinone core or the phenyl groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

    Receptor Binding: Studied for its ability to bind to certain biological receptors.

Medicine

    Therapeutic Agents:

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

    Pharmaceuticals: Potential use in the development of new drugs.

Mechanism of Action

The mechanism of action of 7-(2-CHLOROPHENYL)-2-[(2-PHENYLETHYL)AMINO]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE would depend on its specific biological target. Generally, it could involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or interaction with DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar core structures but different substituents.

    Phenylethylamine Derivatives: Compounds with similar amino group structures.

Uniqueness

The uniqueness of 7-(2-CHLOROPHENYL)-2-[(2-PHENYLETHYL)AMINO]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties.

Properties

Molecular Formula

C22H20ClN3O

Molecular Weight

377.9 g/mol

IUPAC Name

7-(2-chlorophenyl)-2-(2-phenylethylamino)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C22H20ClN3O/c23-19-9-5-4-8-17(19)16-12-20-18(21(27)13-16)14-25-22(26-20)24-11-10-15-6-2-1-3-7-15/h1-9,14,16H,10-13H2,(H,24,25,26)

InChI Key

BDCFJBBSIJNPGA-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=CN=C(N=C21)NCCC3=CC=CC=C3)C4=CC=CC=C4Cl

Origin of Product

United States

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